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Compound of Interest

Compound Name: 8-Chloro-6-methoxyquinoline

Cat. No.: B1603850 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-6-
methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Chloro-6-methoxyquinoline is a substituted heterocyclic aromatic compound belonging to

the quinoline family. Quinoline and its derivatives are fundamental scaffolds in medicinal

chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] The

specific substitution pattern of a chlorine atom at the 8-position and a methoxy group at the 6-

position endows this molecule with unique electronic and steric properties, making it a valuable

intermediate in the synthesis of novel therapeutic agents.[2][3] Understanding the fundamental

physicochemical properties of this compound is paramount for its effective utilization in

research and development, influencing everything from reaction kinetics and purification

strategies to formulation and bioavailability in drug discovery pipelines.

This guide provides a comprehensive analysis of the core physicochemical properties of 8-
Chloro-6-methoxyquinoline, grounded in established scientific principles and experimental

methodologies. It is designed to serve as a practical resource for scientists, enabling informed

decision-making in experimental design and application.
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The foundational characteristics of a chemical compound are its structure and molecular

formula. These attributes dictate its intrinsic properties and interactions.

Table 1: Core Molecular Identifiers

Identifier Value Source

IUPAC Name
8-chloro-6-
methoxyquinoline

N/A

CAS Number 796851-15-5 [4]

Molecular Formula C₁₀H₈ClNO [5]

Molecular Weight 193.63 g/mol [4][5]

| Canonical SMILES | COC1=CC2=C(C=C1)N=CC=C2Cl | Inferred |

Caption: 2D Molecular Structure of 8-Chloro-6-methoxyquinoline.

Physical and Thermal Properties
The physical state, melting point, and boiling point are critical parameters for handling,

purification, and reaction setup. While specific experimental data for 8-Chloro-6-
methoxyquinoline is not widely published, we can infer its likely properties based on related

structures. For context, 8-chloroquinoline has a boiling point of 175 °C and a melting point of

-20 °C[6], while 6-methoxyquinolin-8-amine is a solid with a melting point of 45.0 to 49.0 °C.[7]

Table 2: Physical Property Profile

Property Value Significance

Physical State
Expected to be a solid at
room temperature.

Influences handling,
storage, and dispensing
methods.

Melting Point
Not specified, but expected to

be a crystalline solid.

A key indicator of purity; crucial

for quality control.
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| Boiling Point | Not specified. | Important for purification by distillation and assessing volatility. |

Experimental Protocol: Melting Point Determination
(Capillary Method)
The determination of a sharp melting point range is a primary indicator of compound purity.

Sample Preparation:
Finely grind the crystalline sample.

Capillary Loading:
Pack the powder into a capillary tube to a height of 2-3 mm.

Instrument Setup:
Place the capillary in a melting point apparatus.

Heating Protocol:
Heat rapidly to ~15°C below the expected melting point, then reduce the rate to 1-2°C per minute.

Observation & Recording:
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (clear point).

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choice: A slow heating rate (1-2°C/min) near the melting point is

crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an

accurate reading. A pure compound will exhibit a sharp melting range of 1-2°C.
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Solubility is a critical parameter in drug development, affecting absorption and formulation, and

in synthetic chemistry, for selecting appropriate reaction and purification solvents. The solubility

of 8-Chloro-6-methoxyquinoline is dictated by the interplay between the hydrophobic

quinoline ring and the polarizability introduced by the methoxy and chloro substituents.

Table 3: Predicted Solubility in Common Solvents

Solvent Polarity Predicted Solubility Rationale

Water High
Insoluble/Very
Slightly Soluble

The large,
hydrophobic
aromatic system
dominates.[8]

Ethanol High Soluble

The alkyl chain and

hydroxyl group can

interact favorably with

the solute.[8]

Chloroform Medium Soluble

A good solvent for

many aromatic and

halogenated

compounds.[9]

Dimethyl Sulfoxide

(DMSO)
High (Aprotic) Soluble

Its high polarity and

aprotic nature

effectively solvate a

wide range of organic

molecules.[8][9]

| Hexane | Low | Sparingly Soluble/Insoluble | The polarity mismatch between the nonpolar

solvent and the moderately polar solute is significant. |

Experimental Protocol: Thermodynamic Solubility
Assessment
This protocol determines the equilibrium solubility of a compound in a given solvent.
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Preparation: Add an excess amount of 8-Chloro-6-methoxyquinoline to a known volume of

the test solvent (e.g., 2 mL) in a sealed vial. The excess solid ensures that saturation is

reached.

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period

(typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for

consistent mixing.

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

Sampling & Dilution: Carefully extract a known volume of the supernatant, ensuring no solid

is disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear

range of the analytical method.

Quantification: Analyze the concentration of the diluted sample using a validated analytical

technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography

(HPLC).

Calculation: Calculate the original concentration in the saturated solution, factoring in the

dilution, to determine the solubility (e.g., in mg/mL or mol/L).

Spectral Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its

identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms

in a molecule. While a definitive spectrum for 8-Chloro-6-methoxyquinoline is not publicly

available, a predicted spectrum can be inferred from analysis of its constituent parts and similar

structures.[10][11]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
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Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)

2 ~8.8 (dd) ~150

3 ~7.4 (dd) ~122

4 ~8.0 (dd) ~135

5 ~7.5 (d) ~120

7 ~7.2 (d) ~105

| -OCH₃| ~4.0 (s) | ~56 |

Note: These are estimations. Actual values may vary. The chlorine at position 8 will influence

the shifts of neighboring protons and carbons.

Experimental Protocol: NMR Spectrum Acquisition
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

Add internal standard if required (e.g., TMS).

Transfer solution to a clean, dry NMR tube.

Insert tube into the NMR spectrometer.

Lock, tune, and shim the instrument.

Acquire ¹H, ¹³C, and other relevant spectra (e.g., COSY, HSQC).

Apply Fourier transform, phase correction, and baseline correction.

Reference spectra to the solvent or internal standard peak.

Integrate peaks (¹H) and assign chemical shifts.

Click to download full resolution via product page

Caption: General workflow for NMR analysis.
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the

molecule's fragmentation patterns, further confirming its identity.

Expected Molecular Ion: For 8-Chloro-6-methoxyquinoline, MS will show a characteristic

isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine. There will be two

major peaks:

[M]⁺ at m/z 193.03 (corresponding to the ³⁵Cl isotope)

[M+2]⁺ at m/z 195.03 (corresponding to the ³⁷Cl isotope)

Isotopic Ratio: The relative intensity of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1,

which is a definitive signature for a molecule containing one chlorine atom.[12]

Key Fragments: Common fragmentation may involve the loss of a methyl radical (-•CH₃)

from the methoxy group, or the loss of a chlorine radical (-•Cl).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrations.

Table 5: Key IR Absorption Bands for 8-Chloro-6-methoxyquinoline

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3000 C-H Stretch Aromatic Ring

~2950-2850 C-H Stretch Methoxy (-OCH₃)

~1620-1580 C=N Stretch Quinoline Ring

~1550-1450 C=C Stretch Aromatic Ring

~1250 & ~1050 C-O Stretch Aryl Ether

| ~800-700 | C-Cl Stretch | Aryl Halide |
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Source: Inferred from standard IR correlation tables.[12]

Stability and Handling
Stability: As a chlorinated aromatic ether, 8-Chloro-6-methoxyquinoline is expected to be a

chemically stable compound under standard laboratory conditions (ambient temperature and

pressure). It should be protected from strong oxidizing agents.

Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed

container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or

nitrogen) is recommended to prevent potential degradation from atmospheric moisture or

oxygen over extended periods.

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be worn when handling this chemical. It is classified as an irritant.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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